molecular formula C10H8BrF3O B1444986 3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one CAS No. 1250793-81-7

3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one

Cat. No. B1444986
M. Wt: 281.07 g/mol
InChI Key: SHCZWKXWAAEKFJ-UHFFFAOYSA-N
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Description

“3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one” is a chemical compound with the CAS Number: 1250793-81-7 . It has a molecular weight of 281.07 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-4-(2,3,4-trifluorophenyl)-2-butanone . The InChI code is 1S/C10H8BrF3O/c1-5(15)7(11)4-6-2-3-8(12)10(14)9(6)13/h2-3,7H,4H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Applications

In the realm of organic synthesis, compounds similar to 3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one are pivotal intermediates. For instance, research on the synthesis of brominated and fluorinated organic compounds, such as the study on practical synthesis methods for bromobiphenyl derivatives, highlights the importance of bromo-fluoroorganic intermediates in creating compounds with potential pharmaceutical applications (Qiu et al., 2009). These methodologies underscore the utility of bromo-fluorinated compounds in synthesizing anti-inflammatory and analgesic materials, showcasing the versatility of such intermediates in medicinal chemistry.

Environmental and Safety Considerations

Research on the environmental impact and safety of brominated compounds provides insights into the handling and disposal of substances related to 3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one. Studies on the environmental concentrations and toxicology of brominated phenols, such as tribromophenol, indicate the widespread presence and potential risks associated with brominated flame retardants (Koch & Sures, 2018). These investigations shed light on the necessity of rigorous safety measures and environmental stewardship in the production and application of bromo-fluorinated chemicals.

Advanced Materials and Applications

The development of advanced materials utilizing bromo-fluorinated compounds, akin to 3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one, is a burgeoning field. Research into novel brominated flame retardants, for example, explores the occurrence and impact of these substances in indoor environments, highlighting their significance in improving fire safety in consumer products (Hsu et al., 2018). This area of study not only addresses the practical applications of bromo-fluorinated compounds in enhancing material properties but also emphasizes the ongoing need to balance functional benefits with environmental and health considerations.

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s crucial to refer to the MSDS for detailed safety and hazard information.

properties

IUPAC Name

3-bromo-4-(2,3,4-trifluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O/c1-5(15)7(11)4-6-2-3-8(12)10(14)9(6)13/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCZWKXWAAEKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=C(C(=C(C=C1)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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